6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against urease-positive microorganisms.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share the triazolo-thiadiazole core and exhibit similar antimicrobial and cytotoxic activities.
Chalcone Derivatives Containing 1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole: These derivatives have shown promising antifungal activities and are structurally related to the compound .
Uniqueness
6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of a methoxyphenyl group and a pyridinyl group attached to the triazolo-thiadiazole core
Properties
CAS No. |
135586-39-9 |
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Molecular Formula |
C15H11N5OS |
Molecular Weight |
309.3g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11N5OS/c1-21-12-4-2-11(3-5-12)14-19-20-13(17-18-15(20)22-14)10-6-8-16-9-7-10/h2-9H,1H3 |
InChI Key |
SWBNZYDSHZDHQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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